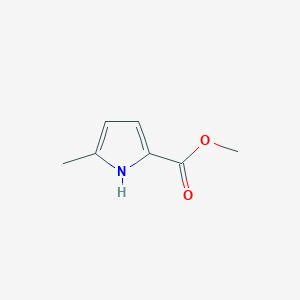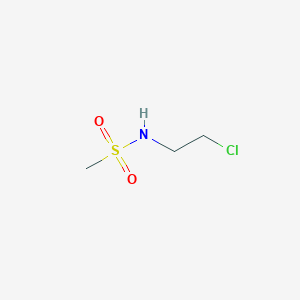
2-メトキシ-5-ニトロアニリン塩酸塩
説明
2-Methoxy-5-nitroaniline hydrochloride is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has several applications in the field of biochemistry and medicine.
科学的研究の応用
2-メトキシ-5-ニトロアニリン塩酸塩の用途に関する包括的な分析
2-メトキシ-5-ニトロアニリン塩酸塩は、科学研究においてさまざまな用途を持つ化学化合物です。以下は、それぞれ専用のセクションに分類された、6つの独自の用途の詳細な分析です。
ジアゾ分散染料の合成
用途: 2-メトキシ-5-ニトロアニリン塩酸塩は、ジアゾ分散染料 の合成に使用されます。これらの染料は、ニトロ基とメトキシ基を含んでおり、特にポリエステル繊維の染色に使用されます。
重要性: ジアゾ分散染料は、鮮やかな色と、媒染剤を必要とせずに合成繊維を染めることができることで知られています。これは、色落ちしない生地を生産するための繊維産業において、この化合物を貴重な存在にしています。
アゾ染料および顔料の中間体
用途: この化合物は、アゾ染料および顔料 の製造における中間体として機能します。これらは、繊維、食品、その他の材料の着色に広く使用されています。
印刷における発色剤
用途: これは、印刷プロセス における発色剤として機能し、さまざまな基材上のインクの発色に寄与します。
重要性: 発色剤として、これは鮮明でクリアな印刷品質を保証し、包装および出版業界における高精細印刷に不可欠です。
分析化学標準
用途: この化合物は、特に分光法およびクロマトグラフィー における分析化学の標準を作成するために使用されます。
重要性: 2-メトキシ-5-ニトロアニリン塩酸塩のような標準を用いた分析機器の正確な校正は、研究および品質管理における正確な測定と分析に不可欠です。
熱物理的特性の研究
作用機序
Mode of Action
It is known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially influence the interaction of 2-Methoxy-5-nitroaniline hydrochloride with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-nitroaniline hydrochloride. For instance, the compound is known to be slightly soluble in water , which could influence its distribution and action in aqueous environments. Additionally, safety data indicates that the compound should be stored in a well-ventilated place , suggesting that air circulation could impact its stability.
生化学分析
Biochemical Properties
2-Methoxy-5-nitroaniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further react with other biomolecules, including proteins and nucleic acids .
Cellular Effects
The effects of 2-Methoxy-5-nitroaniline hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. Additionally, 2-Methoxy-5-nitroaniline hydrochloride can modulate the expression of genes involved in antioxidant defense, apoptosis, and cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Methoxy-5-nitroaniline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent adducts with biomolecules, which can alter their function. This compound can also inhibit or activate enzymes by binding to their active sites. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Furthermore, 2-Methoxy-5-nitroaniline hydrochloride can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-5-nitroaniline hydrochloride can change over time. This compound is relatively stable under normal storage conditions but can degrade when exposed to light, heat, or moisture. Over time, the degradation products can accumulate and potentially alter the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-Methoxy-5-nitroaniline hydrochloride can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-nitroaniline hydrochloride vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can lead to severe oxidative damage, inflammation, and cell death. Toxicological studies have identified threshold doses above which the adverse effects become pronounced, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-Methoxy-5-nitroaniline hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites. These metabolites can further participate in conjugation reactions, enhancing their solubility and facilitating their excretion. The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, 2-Methoxy-5-nitroaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of 2-Methoxy-5-nitroaniline hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The localization to specific subcellular sites can also determine the compound’s interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
2-methoxy-5-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-3-2-5(9(10)11)4-6(7)8;/h2-4H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBNYKPRONOPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-59-2 (Parent) | |
| Record name | 2-Methoxy-5-nitroanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044312 | |
| Record name | 2-Methoxy-5-nitroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67827-72-9 | |
| Record name | Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67827-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitroanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-5-nitroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DP906MMG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Methoxy-5-nitroaniline hydrochloride in the synthesis of pyrroloquinoline quinone (PQQ)?
A1: 2-Methoxy-5-nitroaniline hydrochloride serves as the starting material in the multi-step synthesis of PQQ described in the research paper []. The process begins with an alkali treatment of 2-Methoxy-5-nitroaniline hydrochloride to obtain the first intermediate compound in the synthesis pathway.
Q2: What are the advantages of using 2-Methoxy-5-nitroaniline hydrochloride as a starting material in this specific synthetic route for PQQ?
A2: The research paper highlights several advantages of this synthetic approach []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)



